2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary target of TCMDC-124549 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the activation of the amino acid starvation response .
Mode of Action
TCMDC-124549 operates through a mechanism known as reaction hijacking . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124549 adduct via enzyme-mediated production . This process is less susceptible to human AsnRS, indicating a degree of selectivity .
Biochemical Pathways
The compound affects the biochemical pathways related to protein translation and the amino acid starvation response in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124549 disrupts the normal functioning of these pathways, leading to detrimental effects on the parasite.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and overall effectiveness of a compound .
Result of Action
The inhibition of PfAsnRS by TCMDC-124549 leads to a potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . This makes it a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfAsnRS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-fluoroaniline and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)15-20-16(24-21-15)23-9-14(22)19-11-5-3-4-10(18)8-11/h1-8H,9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESRHQPVBWOMCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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